![molecular formula C14H9ClN2O3S B14282562 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by a pyrrolopyridine core with a chloro substituent at the 4-position and a phenylsulfonyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through various synthetic routes such as the Madelung or Fischer indole synthesis . The chloro substituent is introduced via halogenation reactions, while the phenylsulfonyl group is attached through sulfonylation reactions using reagents like phenylsulfonyl chloride .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as triethylsilane, and specific temperatures and reaction times to achieve optimal results . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit fibroblast growth factor receptors, leading to the disruption of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in the suppression of cell proliferation, migration, and invasion, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the chloro and phenylsulfonyl substituents, resulting in different chemical and biological properties.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Has a different structural arrangement, leading to variations in reactivity and biological activity.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Exhibits distinct chemical behavior and potential therapeutic applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- lies in its specific substituents and their impact on its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-12-6-7-16-14-13(12)10(9-18)8-17(14)21(19,20)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHAFREMPZKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
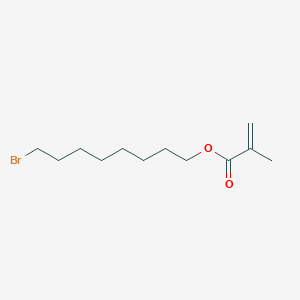

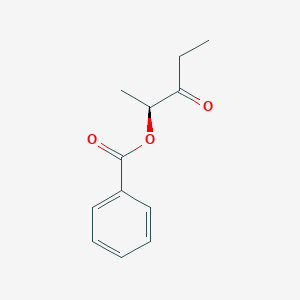
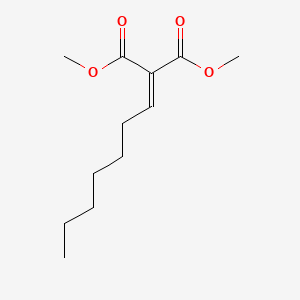
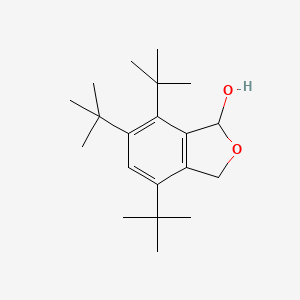
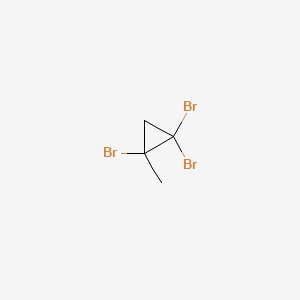
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
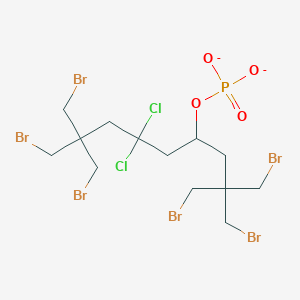
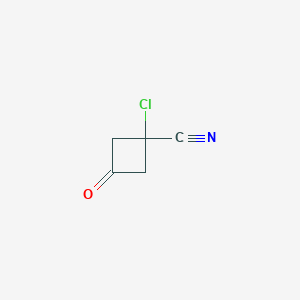

![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)

